molecular formula C11H12N2O2 B014652 Nirvanol CAS No. 631-07-2

Nirvanol

Cat. No. B014652
CAS RN: 631-07-2
M. Wt: 204.22 g/mol
InChI Key: UDTWZFJEMMUFLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Nirvanol involves the metabolic conversion from other hydantoin derivatives, such as 3-methyl-5-ethyl-5-phenyl hydantoin (Mesantoin). The conversion process results in the formation of 5-ethyl-5-(p-hydroxyphenyl) hydantoin ("p-hydroxynirvanol"), which has been isolated from the urine of dogs and humans after administration of Mesantoin or Nirvanol (Butler, 1956). This synthesis route underscores the body's ability to metabolize Nirvanol into a hydroxylated derivative.

Molecular Structure Analysis

Nirvanol's structure is characterized by the presence of a hydantoin ring, which is a cyclic structure composed of three carbon atoms and two nitrogen atoms, with various side chains attached to this core structure. The specific arrangement of atoms within Nirvanol gives it distinctive chemical and physical properties. The molecular structure analysis is crucial for understanding how Nirvanol interacts with biological systems and other chemicals.

Chemical Reactions and Properties

Nirvanol undergoes several chemical reactions, including hydrolysis and oxidation, which can yield various products depending on the environmental conditions and the presence of other compounds. For example, the hydrolysis of acyloxy nitroso compounds yields nitroxyl (HNO), demonstrating the reactive nature of Nirvanol derivatives under certain conditions (Sha et al., 2006).

Scientific Research Applications

  • Nirvanol derivatives, (+)-N-3-benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital, are potent and selective inhibitors of CYP2C19, a crucial enzyme in drug metabolism, making them useful for screening in early drug metabolism studies (Hisashi Suzuki et al., 2002).

  • Historically, Nirvanol has been used as a hypnotic and for treating chorea in children, showing favorable results (W. Whitaker, 1930). However, its efficacy in the treatment of Sydenham's chorea was linked to the production of fever and a scarlatiniform or morbilliform rash (F. K. Bradford, 1940).

  • Nirvanol is identified as a metabolite of mephenytoin, used in treating complex partial seizures, though its efficacy is not more significant than phenytoin (W. Theodore et al., 1984). Conversely, mephenytoin, a metabolite of Nirvanol, has shown improvements in seizure control (A. Troupin et al., 1976).

  • Nirvanol has been used in German clinics for the treatment of violent choreas, leading to a condition known as "nirvanol sickness," which seemingly shortens the course of the disease (T. Jones & J. Jacobs, 1932).

  • Nirvanol sickness, described as similar to serum disease, involves symptoms like fever, rash, leukopenia, lymphocytosis, eosinophilia, and lymph gland swelling, indicating an allergic nature to the drug (B. Schick et al., 1933).

Safety And Hazards

Nirvanol can be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray. It should be handled in a well-ventilated place and stored in a locked up place5.


Future Directions

The future directions of Nirvanol are not explicitly mentioned in the search results. However, like many other drugs, ongoing research may focus on improving its efficacy, reducing side effects, and exploring new therapeutic applications.


properties

IUPAC Name

5-ethyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTWZFJEMMUFLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80874185
Record name Nirvanol
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Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Nirvanol

CAS RN

631-07-2, 2216-93-5
Record name Nirvanol
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Record name Ethylphenylhydantoin
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Record name Hydantoin, 5-ethyl-5-phenyl-, (+-)-
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Record name Nirvanol
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Record name Nirvanol
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Record name 5-ethyl-5-phenylhydantoin
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Record name ETHYLPHENYLHYDANTOIN
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Synthesis routes and methods

Procedure details

A solution of 26.8 g (0.2 mol) of propiophenone, 80 g (0.8 mol) of ammonium carbonate dissolved in 300 ml of water and 28 g (0.4 mol) of potassium cyanide in 300 ml of ethanol is heated under reflux for 8 hours, whilst stirring. The solution is cooled in a mixture of ice and salt; the hydantoin precipitates. The precipitate thus obtained is filtered off and washed with water. 27.1 g (yield: 66%) of 5-ethyl-5-phenyl-hydantoin, melting at 202° C., are obtained.
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,590
Citations
WT Read - Journal of the American Chemical Society, 1922 - ACS Publications
… hydantoin derivative of proved value as a soporific is 4,4-phenylethyl-hydantoin (III), now known by the trade name of Nirvanol. … Nirvanol began to be used as a drug in 1917, and it now …
Number of citations: 103 0-pubs-acs-org.brum.beds.ac.uk
A Kupfer, J Bircher, R Preisig - J Pharmacol Exp Ther, 1977 - Citeseer
KUPFER, ADRIAN, JOHANNES BIRCHER AND RUDOLF PREI5IG: Stereoselective metabolism, pharmacokinetics and biliary elimination of phenylethyihydantoin (Nirvanol) in the dog. …
Number of citations: 19 citeseerx.ist.psu.edu
WM Whitaker - Archives of Disease in Childhood, 1930 - ncbi.nlm.nih.gov
… Nirvanol is a white tasteless powder which is chemically phenylethylhydantoin having the … the name ' nirvanol sickness ' The intensity and completeness of nirvanol sickness varies in …
H Suzuki, MB Kneller, RL Haining, WF Trager… - Drug Metabolism and …, 2002 - ASPET
Highly potent and selective CYP2C19 inhibitors are not currently available. In the present study, N-3-benzyl derivatives of nirvanol and phenobarbital were synthesized, their respective (…
Number of citations: 105 dmd.aspetjournals.org
TD Jones, JL Jacobs - Journal of the American Medical …, 1932 - jamanetwork.com
During the last fifteen years the capacity of nirvanol to produce a syndrome known as "nirvanol sickness" has been widely utilized in German clinics in the treatment of violent choreas. …
Number of citations: 22 jamanetwork.com
JF MADDEN - Archives of Dermatology and Syphilology, 1932 - jamanetwork.com
… nirvanol produced a hypnotic effect ofnearly the same intensity as phénobarbital, lie thought that nirvanol … normal adults with powdered nirvanol and a paste made of nirvanol and water. …
Number of citations: 5 jamanetwork.com
RM Murray-Lyon - Edinburgh Medical Journal, 1932 - ncbi.nlm.nih.gov
… These were the only two cases not benefited by nirvanol. The 15 control cases suffered from … nirvanol. As can be seen from the tables the average ages of those developing a nirvanol …
A Küpfer, R Patwardhan, S Ward, S Schenker… - … of Pharmacology and …, 1984 - ASPET
Aromatic hydroxylation of 5-phenyl-5-ethylhydantoin (PEH) has been investigated in humans. Single oral doses of S-PEH (247 mumol) were given to seven extensive and seven poor …
Number of citations: 38 jpet.aspetjournals.org
TC Butler - Journal of Pharmacology and Experimental …, 1956 - ASPET
… (Nirvanol). The same product has been isolated from the urine of a man receiving Mesantoin. … p-Hydroxynirvanol lacks the characteristic anesthetic activity of Nirvanol. The synthesis and …
Number of citations: 29 jpet.aspetjournals.org
WH Theodore, ME Newmark, BT Desai… - Neurology, 1984 - AAN Enterprises
… -state nirvanol levels for 1 week before mephenytoin discontinuation. Since nirvanol took 14 … all:< may have stopped mephenytoin before nirvanol reached steady state. The other drugs …
Number of citations: 14 n.neurology.org

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